
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, also known as 5-methoxy-2-methyl-4-nitroaniline-2-chloroacetamide, is a synthetic compound used in a variety of scientific research applications. It is a derivative of aniline, a simple aromatic amine, and has a unique chemical structure that makes it a useful tool for scientists in various fields of study. This compound is relatively easy to synthesize and has a variety of biochemical and physiological effects that make it a valuable tool for laboratory experiments.
Scientific Research Applications
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is a useful tool for scientists in various fields of research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme inhibition, drug metabolism, and signal transduction pathways. It has also been used in the development of new drugs, as well as in the study of drug resistance in bacteria and other organisms.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is not fully understood. However, it is thought to interact with proteins and enzymes in a manner similar to other aniline derivatives. It is believed to bind to active sites on proteins and enzymes, inhibiting their activity and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules, as well as to induce changes in gene expression and cell signaling pathways. It has also been shown to have an effect on the metabolism of drugs and other compounds, as well as to affect the growth and development of organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound is relatively unstable and can degrade over time, so it is important to store it properly and use it within a reasonable timeframe.
Future Directions
There are a number of potential future directions for research involving 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide. One possibility is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. It could also be used as a tool to investigate the effects of environmental pollutants on human health, as well as its potential as an anti-cancer agent. Finally, further research could be conducted to explore its potential as a drug delivery system and its ability to target specific cells and tissues.
Synthesis Methods
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide can be synthesized by reacting 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitroaniline with 2-chloroacetamide in an aqueous solution. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by the addition of a reducing agent such as sodium borohydride. The resulting product is a yellow-colored solid that can be isolated and purified by column chromatography.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-chloroacetyl chloride with 5-methoxy-2-methyl-4-nitroaniline in the presence of a base to form the intermediate 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "5-methoxy-2-methyl-4-nitroaniline", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-methyl-4-nitroaniline in a solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution.", "Step 3: Slowly add 2-chloroacetyl chloride to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
379255-45-5 |
Molecular Formula |
C10H11ClN2O4 |
Molecular Weight |
258.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
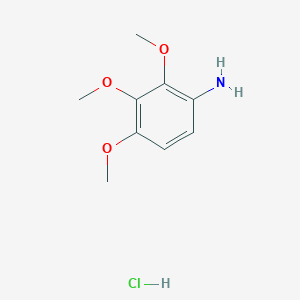
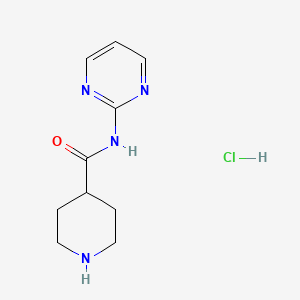

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
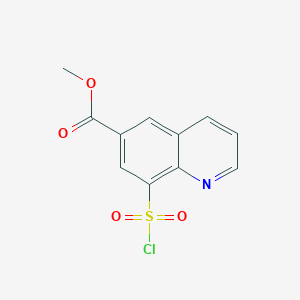
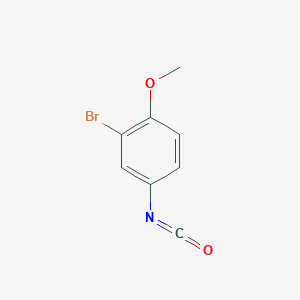
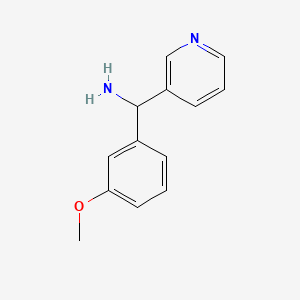

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)